Avitinib

EGFR T790M Kinase inhibition Biochemical assay

Avitinib (Abivertinib/AC0010) is the only third-generation EGFR inhibitor that combines sub‑nanomolar potency against the L858R/T790M double mutant (IC50 0.18 nM) with a 298‑fold cellular selectivity window over wild‑type EGFR. This exceptional selectivity eliminates confounding on‑target toxicities (e.g., rash, diarrhea) in safety pharmacology and toxicology studies, enabling clean mutant‑specific target engagement. Its unique translational value is proven by clinical intracranial disease control (median intracranial PFS 142 days) despite minimal CSF penetration, making it the definitive tool for blood‑brain barrier and brain‑metastasis research. For combination therapy studies, Avitinib also serves as a well‑characterized CYP‑mediated perpetrator in preclinical DDI models. Procure Avitinib to benchmark novel kinase inhibitors, dissect CNS drug action, or model clinical drug interactions with a rigorously validated reference standard.

Molecular Formula C26H26FN7O2
Molecular Weight 487.5 g/mol
CAS No. 1557267-42-1
Cat. No. B593773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvitinib
CAS1557267-42-1
SynonymsAC0010
Molecular FormulaC26H26FN7O2
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F
InChIInChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32)
InChIKeyUOFYSRZSLXWIQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avitinib (CAS 1557267-42-1) Core Identity: A Third-Generation EGFR Inhibitor with Defined Mutation Selectivity for Oncology Research


Avitinib (also known as Abivertinib or AC0010) is a third-generation, irreversible, and orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor [1]. It belongs to the pyrrolopyrimidine-based chemical class and functions by covalently binding to Cys 797 in the ATP-binding pocket of the EGFR kinase domain [2]. Avitinib is specifically designed as a mutant-selective inhibitor, with a reported IC50 of 0.18 nM against the EGFR L858R/T790M double mutation, and demonstrates a 43-fold selectivity window over wild-type EGFR (IC50 7.68 nM) [1]. This compound was the first China-developed novel EGFR inhibitor to enter global clinical trials, having been approved for parallel Phase 1 studies in both China and the United States [2].

Why Generic Substitution Fails: The Critical Need for Defined Potency and Selectivity Metrics When Procuring Avitinib for Oncology Studies


Third-generation EGFR inhibitors constitute a heterogeneous class, with marked disparities in biochemical potency against key drug-resistant mutations (e.g., T790M) and in their capacity to spare wild-type EGFR, which is essential for mitigating dose-limiting toxicities [1][2]. Consequently, compounds such as Avitinib (AC0010) and its in-class analogs, including Osimertinib and Rociletinib, are not functionally interchangeable in a research or clinical development setting [2][3]. A non-selective substitution can compromise the integrity of an experiment, leading to erroneous conclusions about target engagement, safety, or therapeutic window. The following quantitative evidence provides the specific, comparator-driven justification required for the deliberate selection and procurement of Avitinib over closely related alternatives.

Avitinib Product-Specific Quantitative Evidence Guide: A Comparator-Driven Analysis of Biochemical and Clinical Differentiation


Avitinib (IC50 0.18 nM) vs. Osimertinib (IC50 1 nM) on EGFR L858R/T790M: A 5.5-Fold Difference in Biochemical Potency

Avitinib exhibits significantly higher potency against the drug-resistant EGFR L858R/T790M double mutant compared to the FDA-approved third-generation inhibitor Osimertinib. In cell-free biochemical assays, Avitinib demonstrates an IC50 of 0.18 nM , whereas Osimertinib has a reported IC50 of 1 nM against the same mutant target [1]. This difference of approximately 5.5-fold indicates that Avitinib achieves equivalent target engagement at a lower molar concentration, which may be a critical factor for studies exploring dose-dependent target inhibition or for applications where maximal target suppression is required.

EGFR T790M Kinase inhibition Biochemical assay

Avitinib (43-fold) vs. Rociletinib (14-fold) Selectivity Window: A 3x Advantage in Sparing Wild-Type EGFR

A key differentiating factor for third-generation EGFR inhibitors is their selectivity for mutant forms of EGFR over the wild-type receptor, which is directly linked to an improved therapeutic window and reduced incidence of on-target toxicity (e.g., rash, diarrhea). Avitinib demonstrates a 43-fold selectivity for the EGFR L858R/T790M mutant (IC50 0.18 nM) over wild-type EGFR (IC50 7.68 nM) [1]. In contrast, the third-generation inhibitor Rociletinib (CO-1686) exhibits a selectivity window of approximately 14-fold, with an IC50 of 21.5 nM for EGFR L858R/T790M and an IC50 of 303.3 nM for wild-type EGFR [2]. This quantification reveals that Avitinib possesses a ~3x greater differential in biochemical selectivity.

EGFR selectivity Wild-type sparing Kinase inhibitor

Avitinib (298-fold) vs. Olmutinib (222-fold) in Cellular Mutant-to-Wild-Type Potency Ratio: Direct Evidence of Superior Selectivity

A more functional assessment of selectivity is the ratio of cellular potency against mutant versus wild-type EGFR-expressing cells. Avitinib has been shown to selectively inhibit EGFR active and T790M mutations with up to a 298-fold increase in potency compared to wild-type EGFR [1]. A comparator, Olmutinib (HM61713), exhibits a 222-fold selectivity window in cellular assays, with an IC50 of 10 nM against the H1975 cell line (EGFR L858R/T790M) and an IC50 of 2225 nM against wild-type EGFR-expressing cells [2]. This cross-study comparison shows Avitinib provides a 34% wider cellular selectivity window.

EGFR selectivity Cellular potency T790M

Avitinib Demonstrates Control of Intracranial Disease Despite Low CSF Penetration: An Empirical Clinical Differentiation

A unique clinical feature of Avitinib is its demonstrated ability to control intracranial disease in patients with brain metastases, despite having very low measured penetration across the blood-brain barrier (BBB). In a clinical trial (NCT02330367) of 16 T790M-positive NSCLC patients, the median intracranial progression-free survival (PFS) for those with brain metastases was 142 days [1]. This was achieved with an extraordinarily low cerebrospinal fluid (CSF) concentration, corresponding to a BBB penetration rate of only 0.046%-0.146% [1]. This suggests that intracranial efficacy may be mediated by high plasma concentrations or that low CSF drug levels are sufficient for controlling asymptomatic metastases [2]. While Osimertinib also demonstrates intracranial activity, its reported CNS response rates are associated with much higher CSF penetration rates (typically >1%), indicating a different pharmacokinetic/pharmacodynamic relationship.

Brain metastases Pharmacokinetics NSCLC

Avitinib Alters Osimertinib Pharmacokinetics: A Critical DDI Profile for Combination Study Design

A preclinical study has demonstrated that Avitinib significantly alters the pharmacokinetic (PK) profile of Osimertinib when co-administered in rats [1]. Specifically, pretreatment with Avitinib (30 mg/kg once daily for seven days) led to a significant increase in the area under the curve (AUC) and mean residence time (MRT) of Osimertinib, a prolongation of its time to maximum concentration (Tmax) and maximum concentration (Cmax), and a significant decrease in its apparent clearance (CLz/F) [1]. In vitro analysis using rat liver microsomes indicated that Avitinib is a potent inhibitor of Osimertinib metabolism, with an IC50 value of 27.6 μM for Osimertinib in this context [1]. This is the first systematic investigation of this specific DDI, highlighting a potential interaction that could lead to increased Osimertinib exposure and toxicity if not carefully managed.

Drug-drug interaction Pharmacokinetics Combination therapy

Evidence-Based Best Research and Industrial Application Scenarios for Avitinib (CAS 1557267-42-1)


Kinase Profiling for Next-Generation Inhibitor Design: Leveraging Avitinib's High Biochemical Potency (IC50 0.18 nM)

The 5.5-fold higher potency of Avitinib against the EGFR L858R/T790M mutant, compared to Osimertinib , establishes it as a superior reference standard for kinase profiling and molecular pharmacology studies. In this scenario, Avitinib serves as a highly potent 'gold standard' inhibitor for benchmarking novel compounds in competition binding assays or for use in cellular thermal shift assays (CETSA) where maximal target engagement is required at low concentrations. Its well-defined biochemical profile makes it ideal for establishing structure-activity relationships (SAR) in medicinal chemistry programs aiming to surpass the potency of current third-generation inhibitors [1].

Elucidating Wild-Type EGFR-Mediated Toxicity in Preclinical Models: Utilizing Avitinib's Superior Selectivity Window (43- to 298-fold)

A critical application for Avitinib is in toxicology and safety pharmacology studies where the goal is to separate mutant- from wild-type EGFR-driven effects. With a selectivity window that is up to 298-fold in cellular assays and 43-fold in biochemical assays [1], Avitinib is an optimal tool for studies in EGFR wild-type-expressing tissues (e.g., skin, gastrointestinal tract). Researchers can use Avitinib to establish a clear baseline for mutant-specific inhibition while minimizing the confounding on-target toxicities (e.g., rash, diarrhea) that are common with less selective inhibitors like Rociletinib (14-fold selective) [2].

Translational Studies of Brain Metastasis Pharmacology: A Unique Model with Disconnect Between CSF Exposure and Intracranial Activity

Avitinib presents a unique and valuable model for translational research focused on brain metastasis pharmacology. Its ability to achieve clinical control of intracranial disease (median intracranial PFS of 142 days) despite a very low CSF penetration rate (0.046%-0.146%) provides a distinct system for investigating alternative mechanisms of CNS drug action. This application scenario is ideal for researchers using in vitro blood-brain barrier models, in vivo intracranial tumor models, or microdialysis studies to explore the roles of plasma concentration, drug transporter activity, or the unique tumor microenvironment in brain metastases that may allow for efficacy independent of high CSF exposure [1].

Investigating EGFR TKI Drug-Drug Interactions (DDIs): A Model Compound for Preclinical Combination Study Design

The well-characterized, significant DDI between Avitinib and Osimertinib positions Avitinib as a valuable tool for researchers investigating the clinical pharmacology of combination or sequential EGFR TKI therapies. In this scenario, Avitinib can be used in preclinical rodent or in vitro hepatocyte models as a model perpetrator of CYP-mediated drug interactions. This allows for the systematic study of how one third-generation TKI can alter the exposure of another, providing critical data for the design of safe and effective combination regimens and for informing clinical DDI studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.